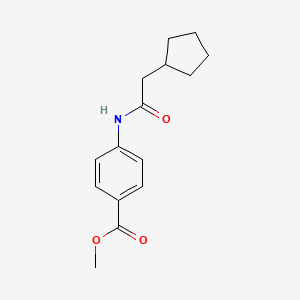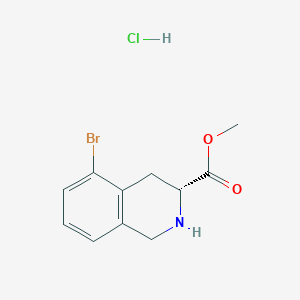
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE
概要
説明
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, an isopropoxy group, and a methylpiperidinyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. The isopropoxy group is introduced through an etherification reaction, while the methylpiperidinyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The isopropoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives.
科学的研究の応用
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, while the isopropoxy and methylpiperidinyl groups modulate the compound’s overall activity and selectivity. These interactions can lead to various biological effects, depending on the context and application.
類似化合物との比較
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Uniqueness
Compared to similar compounds, N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H23N3O3 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
1-methyl-N-(4-nitro-3-propan-2-yloxyphenyl)piperidin-4-amine |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)21-15-10-13(4-5-14(15)18(19)20)16-12-6-8-17(3)9-7-12/h4-5,10-12,16H,6-9H2,1-3H3 |
InChIキー |
QHLFGJZHMIWQHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8771342.png)


